Cefazolin

Description

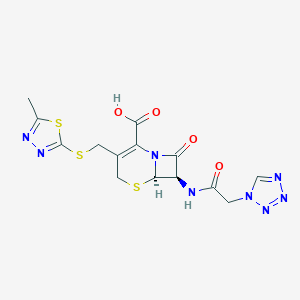

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYYVTUWGNIJIB-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022753 | |

| Record name | Cefazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefazolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L | |

| Record name | CEFAZOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefazolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from aqueous acetone | |

CAS No. |

25953-19-9 | |

| Record name | Cefazolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25953-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefazolin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefazolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefazolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS69L0Y4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEFAZOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefazolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-200 °C (decomposes) | |

| Record name | CEFAZOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: Cefazolin's Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefazolin against clinically relevant Gram-positive bacteria. It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Quantitative Antimicrobial Activity

The in vitro potency of this compound against a range of Gram-positive bacteria is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against key Gram-positive pathogens. These values are essential for understanding the intrinsic activity of the drug and for establishing susceptibility breakpoints.

Table 1: this compound MIC Distribution for Staphylococcus aureus

| Isolate Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | ≤0.12 - 2 |

| Methicillin-Resistant (MRSA) | >32 | >32 | 8 - >128 |

Note: Data compiled from various in vitro studies. MIC values for MRSA are generally high, indicating resistance.

Table 2: this compound MIC Distribution for Streptococcus Species

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | ≤0.06 | 0.125 | ≤0.015 - 2 |

| Beta-hemolytic Streptococci (Groups A, B, C, G) | ≤0.06 | 0.12 | ≤0.03 - 0.5 |

| Viridans Group Streptococci | 0.125 | 0.5 | ≤0.03 - 8 |

Source: Based on data from EUCAST MIC distribution database and other published studies.[1]

Table 3: this compound MIC for Other Gram-Positive Bacteria

| Organism | MIC (µg/mL) |

| Beta-hemolytic streptococci | 0.25 |

| Alpha-hemolytic streptococci | 2.0 |

| Enterococci | Resistant (>32) |

Source: In Vitro Studies with this compound.[2]

Mechanism of Action

This compound, a first-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process is mediated through its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3]

The following diagram illustrates the mechanism of action of this compound in Gram-positive bacteria.

In Staphylococcus aureus, this compound has a high affinity for PBP1, PBP2, and PBP3.[4] The binding of this compound to these PBPs inactivates them, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to osmotic instability and ultimately cell lysis.[3] In Streptococcus pneumoniae, the primary targets are also the high-molecular-weight PBPs involved in cell division and elongation.[5]

Experimental Protocols

Accurate determination of this compound's in vitro activity relies on standardized laboratory procedures. The following are detailed methodologies for two commonly used susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method determines the MIC of this compound by testing a range of concentrations in a liquid growth medium.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). Leave one well as a growth control (no antibiotic) and one as a sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

-

This compound susceptibility disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[8]

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[8]

-

Application of Disks: Aseptically apply a this compound (30 µg) disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.[9]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by a standards organization such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

Experimental Workflow

The following diagram outlines a typical workflow for antimicrobial susceptibility testing of this compound against a Gram-positive bacterial isolate.

References

- 1. MIC EUCAST [mic.eucast.org]

- 2. In Vitro Studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of β-Lactam Action in Streptococcus pneumoniae: the Piperacillin Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. microbenotes.com [microbenotes.com]

- 9. micromasterlab.com [micromasterlab.com]

Molecular structure and chemical properties of Cefazolin

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefazolin

Introduction

This compound is a first-generation cephalosporin (B10832234) antibiotic renowned for its efficacy against a broad spectrum of bacterial infections.[1][2] It is widely utilized for treating infections of the skin, respiratory tract, urinary tract, bones, and joints, and serves as a primary agent for surgical prophylaxis.[2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][4][5][6] This guide provides a detailed examination of the molecular structure, core chemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound is a semi-synthetic cephalosporin derived from 7-aminocephalosporanic acid.[7] Its structure is characterized by a bicyclic core, the cephem nucleus, which consists of a beta-lactam ring fused to a dihydrothiazine ring. This core is essential for its antibacterial activity.

The chemical structure of this compound features two key side chains that influence its spectrum of activity and pharmacokinetic properties:

-

An (1H-tetrazol-1-ylacetyl)amino group at position 7 of the cephem nucleus.

-

A [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group at position 3.[4]

The presence of the N-methylthiodiazole (NMTD) side-chain is notable, as its release during metabolism can lead to certain side effects, such as hypoprothrombinemia.[1]

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are critical to its formulation, stability, and in vivo behavior. It typically appears as a white to yellowish-white crystalline powder.[7]

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₈O₄S₃[4][8] |

| Molecular Weight | 454.5 g/mol [4] |

| Melting Point | 198-200 °C (decomposes)[1][7] |

| Solubility | Easily soluble in water, dimethylformamide (DMF), and pyridine. Slightly soluble in methanol (B129727) and ethanol. Practically insoluble in benzene, acetone, and chloroform.[7] Also soluble in DMSO at 91 mg/mL.[6] |

| UV Maximum Absorption | 272 nm[4][7] |

| Stability in Solution | Reconstituted solutions are stable for 24 hours at room temperature and 96 hours at 5 °C.[4] Rapid hydrolysis occurs at pH > 8.5, and precipitation may occur at pH < 4.5.[4] |

Mechanism of Action

This compound exhibits bactericidal activity by targeting the bacterial cell wall, a structure essential for maintaining cellular integrity.[1][2]

-

Binding to Penicillin-Binding Proteins (PBPs) : The primary mechanism involves this compound binding to and inactivating PBPs, which are bacterial enzymes located on the inner membrane of the cell wall.[2][4][5]

-

Inhibition of Peptidoglycan Synthesis : PBPs are crucial for the final step of peptidoglycan synthesis, a process called transpeptidation, which cross-links the polymer strands to form a rigid cell wall. By inhibiting this process, this compound effectively halts cell wall construction.[1][2][5]

-

Cell Lysis : The disruption of cell wall synthesis, combined with the ongoing activity of autolytic enzymes that break down the cell wall, leads to a weakened structure. This ultimately results in cell lysis and bacterial death.[1][2]

Caption: this compound's mechanism of action pathway.

Experimental Protocols

The characterization and analysis of this compound involve various established methodologies.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A gradient reverse-phase HPLC method is commonly used to detect and quantify this compound and its degradation impurities.[9]

-

Sample Preparation : Dissolve approximately 125 mg of the this compound sodium sample in 50 mL of a buffer solution (e.g., potassium dihydrogen orthophosphate and disodium (B8443419) hydrogen orthophosphate in water).[9]

-

Mobile Phase :

-

Mobile Phase A: 6.8 g of KH₂PO₄ in 1000 mL water, with pH adjusted to 6.80.[9]

-

Mobile Phase B: A mixture of 500 mL acetonitrile (B52724) and 3.4 g of KH₂PO₄ in 500 mL of water.[9]

-

-

Gradient Program : The typical LC gradient program is (Time/%B) = 0/2, 7/15, 30/20, 35/20, 45/50, 50/50, and 55/2, followed by a post-run time for column equilibration.[9]

-

Column : A Hypersil ODS C18 column (125 x 4 mm, 3µm) or equivalent.[10]

-

Detection : UV detection set at 210 nm for the initial phase and then switched to 254 nm.[9]

-

Column Temperature : Maintained at 30 °C.[9]

-

Injection Volume : 20 µL.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound [drugfuture.com]

- 8. GSRS [precision.fda.gov]

- 9. Isolation and Characterisation of Degradation Impurities in the this compound Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Antibacterial Activity of Cefazolin against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Cefazolin against Staphylococcus aureus. This compound, a first-generation cephalosporin, remains a critical therapeutic agent for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). This document details its mechanism of action, common resistance pathways, and standardized methodologies for evaluating its efficacy in vitro. Quantitative data from various studies are summarized, and detailed experimental protocols for key susceptibility testing methods are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interactions between this vital antibiotic and a significant human pathogen.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections, ranging from minor skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia.[1] The introduction of penicillin revolutionized the treatment of staphylococcal infections; however, the rapid emergence of penicillin-resistant strains necessitated the development of new therapeutic agents. This compound, a parenteral first-generation cephalosporin, was introduced in 1971 and has since become a cornerstone in the management of MSSA infections due to its proven efficacy, favorable safety profile, and convenient dosing schedule.[2]

The in vitro activity of this compound against S. aureus is well-documented, primarily through the determination of Minimum Inhibitory Concentrations (MICs) and zone of inhibition diameters in disk diffusion assays. This guide will delve into the technical aspects of these assessments, providing researchers and drug development professionals with the necessary information to design, execute, and interpret studies on the antibacterial activity of this compound against this important pathogen.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

The process can be summarized as follows:

-

Binding to PBPs : this compound binds to and acylates the active site of PBPs.[4][5]

-

Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a crucial step for cell wall integrity.[5]

-

Cell Lysis : The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a weakened cell wall and subsequent cell lysis and death.[4][5]

Mechanisms of Resistance

While this compound is highly effective against MSSA, resistance can occur through various mechanisms. Methicillin-resistant Staphylococcus aureus (MRSA) is intrinsically resistant to this compound. The primary mechanisms of resistance in S. aureus are:

-

Enzymatic Degradation : The production of β-lactamase enzymes is a major mechanism of resistance.[6] These enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive. The blaZ gene, which encodes for staphylococcal β-lactamase, is commonly found in resistant strains.

-

Alteration of Target Site : In MRSA, resistance is mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including this compound, and can therefore continue to function in cell wall synthesis even in the presence of the drug.[7]

-

Mutations in PBP Genes : Although less common, mutations in the genes encoding for native PBPs can also lead to reduced affinity for this compound and contribute to resistance.[7]

Quantitative Data on In Vitro Activity

The in vitro potency of this compound against S. aureus is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and through disk diffusion assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: this compound MIC Distribution for Methicillin-Susceptible Staphylococcus aureus (MSSA)

| Study Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Nannini et al. (2009)[8] | 98 | Not Reported | 2 | 2 |

| Reller et al. (1973)[4] | 259 | Not Reported | 2 | Not Reported |

| Arias et al. (2013)[3] | 364 | 0.25 - ≤2 | Not Reported | Not Reported |

The this compound Inoculum Effect (CIE)

The this compound Inoculum Effect is a phenomenon where the MIC of this compound for some MSSA strains increases significantly when a high bacterial inoculum is used for susceptibility testing.[1] This is often associated with the production of type A or type C β-lactamases.

Table 2: Impact of Inoculum Size on this compound MICs for MSSA

| Study Reference | Inoculum Size (CFU/mL) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Nannini et al. (2009)[8] | Standard (~5 x 10⁵) | Not Reported | 2 | 2 |

| Nannini et al. (2009)[8] | High (~5 x 10⁷) | Not Reported | 32 | 32 |

| Arias et al. (2013)[3] | Standard (~10⁵) | 0.25 - ≤2 | Not Reported | Not Reported |

| Arias et al. (2013)[3] | High (~10⁷) | 16 - ≥512 | Not Reported | Not Reported |

Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion method provides a qualitative assessment of susceptibility. A standardized paper disk impregnated with 30 µg of this compound is placed on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation.

Table 3: CLSI Zone Diameter Interpretive Criteria for this compound against Staphylococcus aureus

| Zone Diameter (mm) | Interpretation |

| ≥ 18 | Susceptible (S) |

| 15 - 17 | Intermediate (I) |

| ≤ 14 | Resistant (R) |

(Source: Clinical and Laboratory Standards Institute - CLSI)[9]

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is crucial for both clinical diagnostics and research. The following are detailed protocols for the most common methods used to evaluate the activity of this compound against S. aureus.

Broth Microdilution for MIC Determination

This method determines the MIC of this compound in a liquid growth medium using a 96-well microtiter plate format.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound analytical powder

-

Sterile 96-well microtiter plates

-

S. aureus isolate(s)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile water).

-

Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate incubated for 18-24 hours.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

-

-

Inoculation of Microtiter Plate:

-

Dispense 50 µL of the appropriate this compound dilution into each well of the microtiter plate.

-

Add 50 µL of the diluted bacterial suspension to each well.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of S. aureus to this compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

This compound disks (30 µg)

-

S. aureus isolate(s)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of MHA Plate:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

-

-

Application of this compound Disks:

-

Aseptically place a 30 µg this compound disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air. For detecting methicillin (B1676495) resistance in S. aureus, incubation for a full 24 hours is recommended.[12]

-

Measurement and Interpretation:

-

Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret the results as susceptible, intermediate, or resistant based on the CLSI guidelines (see Table 3).

-

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

-

CAMHB or other suitable broth

-

This compound

-

S. aureus isolate(s)

-

Shaking incubator (35°C ± 2°C)

-

Sterile tubes or flasks

-

Apparatus for serial dilutions and colony counting (e.g., plates, spreader, incubator)

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of S. aureus and dilute it in fresh broth to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Experimental Setup:

-

Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 35°C ± 2°C with constant agitation.

-

Sampling and Viable Cell Counting:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial ten-fold dilutions of the aliquots in sterile saline or broth.

-

Plate a known volume of each dilution onto non-selective agar plates.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's antibacterial activity against S. aureus.

Conclusion

This compound remains a vital antibiotic for the treatment of infections caused by methicillin-susceptible Staphylococcus aureus. A thorough understanding of its in vitro antibacterial activity, including its mechanism of action, potential for resistance, and the standardized methods for its evaluation, is essential for researchers, clinicians, and professionals in drug development. The data and protocols presented in this guide provide a solid foundation for conducting and interpreting studies on the efficacy of this compound against this significant pathogen. Continued surveillance of this compound susceptibility patterns and further research into the clinical implications of phenomena such as the inoculum effect are crucial for optimizing its use and preserving its efficacy for future generations.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound high-inoculum effect in methicillin-susceptible Staphylococcus aureus from South American hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apec.org [apec.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inoculum Effect with this compound among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of this compound Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goums.ac.ir [goums.ac.ir]

- 10. cgspace.cgiar.org [cgspace.cgiar.org]

- 11. asm.org [asm.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Intravenous Cefazolin in Research Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of intravenously administered cefazolin across a range of preclinical research models. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting pharmacokinetic and pharmacodynamic studies.

Pharmacokinetics in Canine Models

Intravenous this compound has been extensively studied in canine models, providing a wealth of pharmacokinetic data crucial for surgical prophylaxis and the establishment of effective dosing regimens.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Dogs

| Dosage | Cmax (µg/mL) | Tmax (hours) | AUC (h·µg/mL) | Half-life (t½) (hours) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| 22 mg/kg | 37.3 | 1.28 | 74.99 | 0.96 | - | - | [1][2] |

| 25 mg/kg | - | - | - | 0.97 (elimination) | 0.0037 L/kg/min | 0.116 L/kg (V1), 0.177 L/kg (V2) | [3][4] |

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach maximum plasma concentration

-

AUC: Area under the concentration-time curve

-

t½: Half-life

-

CL: Clearance

-

Vd: Volume of distribution

A representative study protocol for evaluating the pharmacokinetics of intravenous this compound in dogs is as follows:

-

Animals: Adult Beagle dogs are often used. In one study, 12 adult Beagles were utilized[1][4].

-

Drug Administration: A single intravenous injection of this compound at a dose of 22 mg/kg is administered[1][4].

-

Sample Collection: Interstitial fluid is collected over a 5-hour period using ultrafiltration probes for pharmacokinetic analysis[1][4]. Blood samples can also be collected at various time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 150, 180, 240, 360, and 480 minutes) after administration[3].

-

Analytical Method: this compound concentrations in the collected samples are determined using methods such as ultra-performance liquid chromatography with ultraviolet detection (UPLC-UV)[2].

Pharmacokinetics in Rabbit Models

Rabbits are another common model for studying the pharmacokinetics of antibiotics, including this compound.

Table 2: Pharmacokinetic Parameters of Intravenous this compound in Rabbits

| Dosage | Half-life (t½) (hours) | Reference |

| 30 mg/kg | 0.3 | [5] |

A typical experimental design for a pharmacokinetic study of intravenous this compound in rabbits involves:

-

Animals: New Zealand White rabbits are a common choice.

-

Drug Administration: A single intravenous bolus injection of this compound is administered, for instance, at a dose of 100 mg[6].

-

Sample Collection: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1.0, 1.5, 2, 4, 6, and 8 hours) after drug administration[6].

-

Analytical Method: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Pharmacokinetics in Rodent Models (Rats)

Rats are frequently used in early-stage pharmacokinetic studies due to their small size and ease of handling.

Table 3: Pharmacokinetic Parameters of Intravenous this compound in Lean and Obese Rats

| Rat Model | Dosage | Half-life (t½) (minutes) | AUCinf (min·µg/mL) | Reference |

| Lean | 50 mg/kg | 36 | - | [7] |

| Obese | 50 mg/kg | 37 | - | [7] |

-

AUCinf: Area under the concentration-time curve extrapolated to infinity.

A common protocol for assessing intravenous this compound pharmacokinetics in rats is outlined below:

-

Animals: Male Long-Evans rats can be used, often with diet-induced obesity models to study the effect of body composition on pharmacokinetics[7][8].

-

Drug Administration: A single intravenous bolus injection of this compound is administered via the tail vein at a dose of 50 mg/kg[7].

-

Sample Collection: Plasma and various tissues (e.g., brain, heart, liver, spleen, lungs, kidneys, adipose tissue, skin, and muscle) are collected at multiple time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) post-administration[7].

-

Analytical Method: this compound concentrations in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[7].

Pharmacokinetics in Porcine Models

The immature porcine model is particularly relevant for pediatric research, providing insights into drug disposition in a developing system.

Table 4: Pharmacokinetic Parameters of Intravenous this compound in Immature Piglets

| Group | Dosage | Cmax (µg/mL) | Tmax (minutes) | AUC (µg·h/mL) | Reference |

| Median Sternotomy (MS) | 25 mg/kg | - | 15-30 (tissue) | - | [9][10] |

| Cardiopulmonary Bypass with Deep Hypothermic Circulatory Arrest (CPB+DHCA) | 50 mg/kg (total) | - | - | - | [9][10] |

An experimental protocol using an immature porcine model is described as follows:

-

Animals: Young piglets (e.g., 3-5 days old) are used to model pediatric patients[10].

-

Drug Administration: An initial intravenous dose of this compound (25 mg/kg) is administered prior to a surgical procedure. For more complex procedures like cardiopulmonary bypass, a second dose may be added to the pump prime[9][10].

-

Sample Collection: Serial plasma samples and tissue samples (skeletal muscle and subcutaneous tissue) are collected using microdialysis[10].

-

Analytical Method: this compound concentrations are measured using a validated chromatographic method[9].

Pharmacokinetics in Ovine Models

Ovine models are used in various research areas, including orthopedic studies, where this compound is a common prophylactic antibiotic. While detailed pharmacokinetic parameter tables are less common in the literature for sheep, studies have investigated its efficacy and tissue penetration.

A study on the use of prophylactic this compound in an ovine model of discitis provides the following experimental details:

-

Animals: The study utilized both lambs and adult sheep[9].

-

Drug Administration: A single 2-gram dose of this compound was administered intravenously[9].

-

Sample Collection: Serum and intervertebral disc tissue samples were collected to determine this compound concentrations[9]. Peak disc levels were observed at 15 minutes post-administration[9].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[11] It is a bactericidal antibiotic, meaning it directly kills the bacteria.[11] The process involves the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[12]

-

Inhibition of Peptidoglycan Synthesis: This binding prevents the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[12]

-

Cell Wall Destabilization and Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11]

Recent research suggests that this compound may also possess anti-inflammatory properties by acting as an inhibitor of common gamma chain (γc) receptor cytokines, such as IL-2, IL-4, IL-15, and IL-21.[13][14] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-17.[13]

Typical Experimental Workflow for Intravenous Pharmacokinetic Studies

The following diagram illustrates a generalized workflow for conducting an intravenous pharmacokinetic study of this compound in a research model.

References

- 1. The anti-inflammatory potential of this compound as common gamma chain cytokine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medium.com [medium.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefaronide, ceftriaxone and cefoperazone in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prophylactic cephazolin to prevent discitis in an ovine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy of this compound in promoting ovine tracheal epithelial repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Degradation of Cefazolin: Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin (B10832234) antibiotic, Cefazolin. It details the primary mechanisms of degradation, identifies the resulting byproducts, and presents quantitative data from forced degradation studies. Furthermore, this guide outlines the experimental protocols utilized for the analysis of this compound and its degradants, offering a valuable resource for researchers in drug development and stability testing.

Introduction to this compound Stability

This compound is a widely used beta-lactam antibiotic effective against a range of bacterial infections. However, like all beta-lactam antibiotics, the structural integrity of this compound is susceptible to degradation under various conditions, including acidic, alkaline, oxidative, and photolytic stress. Understanding the degradation pathways and the formation of byproducts is critical for ensuring the safety, efficacy, and quality of this compound formulations. This guide delves into the chemical transformations this compound undergoes and the analytical methodologies used to characterize these processes.

Primary Degradation Pathways

This compound degradation is primarily driven by hydrolysis, oxidation, and photolysis. Each of these pathways leads to the formation of distinct byproducts, which can be identified and quantified using various analytical techniques.

2.1. Hydrolytic Degradation (Acidic and Alkaline Conditions)

Hydrolysis is a major degradation pathway for this compound, occurring under both acidic and basic conditions. The most susceptible part of the this compound molecule is the strained beta-lactam ring.

-

Acid Hydrolysis: Under acidic conditions, this compound degrades to cefazoloic acid, which can then form a lactone. Further degradation can lead to decarboxylation and expulsion of the cephem nucleus.[1] A significant reduction in this compound concentration is observed under acidic stress over time.[2]

-

Alkaline Hydrolysis: In alkaline environments, the beta-lactam ring is rapidly opened. Base degradation can result in the formation of Impurity-II, identified as 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.[1] The degradation is typically faster under alkaline conditions compared to acidic or neutral conditions.[2][3]

2.2. Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, leads to the formation of sulfoxide (B87167) and sulfone derivatives. The thioether group in the dihydrothiazine ring is susceptible to oxidation. Studies have identified three (di-)sulfoxide products and one sulfone product as transformation products of this compound oxidation by potassium permanganate.[4] Another reaction that can occur is the cleavage of the unsaturated C=C double bond.[4]

2.3. Photodegradation

Exposure to ultraviolet (UV) light can also induce this compound degradation. Direct photolysis is a significant elimination process for this compound in aqueous environments.[5][6] This process can lead to decarboxylation.[5][6] One of the byproducts of phototransformation can be the 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) moiety, which may contribute to increased toxicity.[5][6]

A visual representation of the primary degradation pathways is provided in the diagram below.

Identified Degradation Byproducts

Several degradation byproducts of this compound have been isolated and characterized. A summary of some key impurities is provided in the table below.

| Impurity Name | Degradation Condition | Reference |

| N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) | Acid Hydrolysis | [1] |

| 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) | Base Degradation | [1] |

| 7-epimer of this compound | Stress Degradation | [1] |

| 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) | Stress Degradation | [1] |

| This compound lactone | Stress Degradation | [1] |

| Cefazoloic acid | Stress Degradation | [1] |

| (Di-)sulfoxide products | Oxidation | [4] |

| Sulfone product | Oxidation | [4] |

| Di-ketone product | Oxidation | [4] |

Quantitative Analysis of this compound Degradation

Forced degradation studies provide quantitative data on the stability of this compound under various stress conditions. The degradation typically follows pseudo-first-order kinetics.[7]

| Stress Condition | Time (hours) | Remaining this compound (%) | Reference |

| Acidic (0.5M HCl, 45°C) | 125 | ~20% | [2] |

| Alkaline (0.1M NaOH, 25°C) | 5 | ~1.3% | [2] |

| Oxidative (3% H₂O₂) | 74 | ~3.6% | [2] |

| UV Light Exposure | 361 | ~28.1% | [2] |

| Neutral (Water, 80°C) | - | - | [8] |

| Base Degradation (Heated for 10 mins) | - | 10% Impurity-II formed | [1] |

| UV Light (pH 3.5, 12 hours) | 12 | - | [1] |

Note: The table presents a summary of data from different studies and conditions may vary.

The kinetics of degradation are influenced by pH, with a degradation minimum observed between pH 5.5 and 6.5.[7] The apparent energy of activation for this compound at pH 5.5 has been calculated to be 24.3 Kcal/mole.[7]

Experimental Protocols

The study of this compound degradation involves a variety of analytical techniques to separate, identify, and quantify the parent drug and its byproducts.

5.1. Forced Degradation Studies

A typical forced degradation study involves subjecting a this compound solution to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

-

Acid Hydrolysis: A solution of this compound is treated with an acid (e.g., 0.001 M to 0.5 M HCl) and may be heated (e.g., at 60°C) for a specified period.[8][9]

-

Base Hydrolysis: A solution of this compound is treated with a base (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 60°C).[9]

-

Oxidative Degradation: A solution of this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 10% H₂O₂).[8][10]

-

Photodegradation: A solution of this compound is exposed to UV light (e.g., 200 W h/m²) in a photostability chamber.[9]

-

Thermal Degradation: A solution of this compound is heated at a specific temperature (e.g., 60°C) in a neutral solution.[9]

The workflow for a typical forced degradation study is illustrated below.

References

- 1. Isolation and Characterisation of Degradation Impurities in the this compound Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of this compound by potassium permanganate: Transformation products and plausible pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics of degradation of this compound and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. tandfonline.com [tandfonline.com]

Understanding Cefazolin Resistance Mechanisms in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing Cefazolin resistance in Escherichia coli. The emergence of resistance to this first-generation cephalosporin (B10832234) poses a significant clinical challenge, necessitating a deeper understanding of the underlying molecular machinery to inform the development of novel therapeutic strategies. This document details the key resistance pathways, presents quantitative data on resistance levels, outlines experimental protocols for studying these mechanisms, and provides visual representations of the involved processes.

Core Resistance Mechanisms

Resistance of E. coli to this compound is a multifactorial phenomenon primarily driven by three key mechanisms: enzymatic degradation of the antibiotic, reduced drug influx, and active drug efflux. These mechanisms can act independently or synergistically to confer high levels of resistance.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of this compound resistance in E. coli is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] Several classes of β-lactamases are implicated in this compound resistance.

-

AmpC β-Lactamases: Overproduction of the chromosomally encoded AmpC β-lactamase is a significant factor in this compound resistance.[2] Mutations in the promoter and attenuator regions of the ampC gene can lead to its constitutive overexpression, resulting in increased resistance.[2] Studies have shown that exposure of E. coli to this compound can lead to a more than 200-fold increase in ampC expression.[2]

-

Extended-Spectrum β-Lactamases (ESBLs): While primarily known for conferring resistance to third-generation cephalosporins, some ESBLs can also effectively hydrolyze this compound.[3][4] Common ESBL families found in E. coli, such as TEM, SHV, and CTX-M, contribute to this compound resistance.[1][5][6] The CTX-M family is particularly widespread and is a major cause of cephalosporin resistance.[7]

-

OXA β-Lactamases: This group of β-lactamases can confer resistance to ampicillin (B1664943) and cephalothin (B1668815) and are characterized by their high hydrolytic activity against oxacillin.[1]

Reduced Drug Influx via Porin Channel Modifications

The outer membrane of E. coli acts as a selective barrier, and the entry of hydrophilic antibiotics like this compound is mediated by porin channels.[8] Alterations in the expression or structure of these porins can significantly reduce the intracellular concentration of the antibiotic.

-

OmpF and OmpC: These are the two major non-specific porins in E. coli. The loss or downregulation of the OmpF porin is associated with resistance to several β-lactam antibiotics, including this compound, as it is a primary route of entry.[9][10] Mutations within the constriction zone of OmpC have also been shown to reduce the passage of cephalosporins.[8]

-

Regulatory Mutations: Mutations in regulatory proteins that control the expression of porin genes can also lead to reduced antibiotic influx.[8]

Active Drug Efflux by Multidrug Resistance (MDR) Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[11][12] Overexpression of these pumps can contribute to this compound resistance by reducing its intracellular accumulation.

-

AcrAB-TolC Pump: This is the primary efflux pump in E. coli belonging to the Resistance-Nodulation-Division (RND) family.[13] It is a tripartite system composed of the inner membrane transporter AcrB, the periplasmic accessory protein AcrA, and the outer membrane channel TolC.[11][13] Overexpression of the AcrAB-TolC system has been linked to resistance against various cephalosporins.[14]

Quantitative Data on this compound Resistance in E. coli

The following tables summarize quantitative data related to this compound resistance in E. coli, including Minimum Inhibitory Concentration (MIC) values and the prevalence of resistance mechanisms.

| E. coli Strain Type | This compound MIC (µg/mL) | Reference |

| Strains acquiring resistance after this compound exposure | Initial MIC: 2 | [2] |

| Strains with ampC overexpression | Up to >256 | [2] |

| ESBL-producing E. coli | >98% resistance rate | [3] |

| Non-ESBL-producing E. coli | <20% resistance rate | [3] |

| OmpF-defective mutant | Increased resistance | [9][10] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various E. coli strains.

| Resistance Mechanism | Prevalence in this compound-Resistant E. coli | Reference |

| ampC overexpression | High, associated with acquired resistance | [2] |

| ESBL production (e.g., CTX-M, TEM, SHV) | Common cause of cephalosporin resistance | [4][7] |

| Porin loss/mutation | Contributes to resistance, often in conjunction with other mechanisms | [8][15] |

| Efflux pump overexpression | Contributes to low-level and multidrug resistance | [12][14] |

Table 2: Prevalence of different this compound resistance mechanisms in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance in E. coli.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound against E. coli.

Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent to create a high-concentration stock solution.

-

Prepare Serial Dilutions: Perform twofold serial dilutions of the this compound stock solution in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. The concentration range should typically span from 0.25 to 256 µg/mL.

-

Prepare Bacterial Inoculum: Culture E. coli in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[16][17]

Detection of β-Lactamase Activity

Several methods can be employed to detect the production of β-lactamases in E. coli. The chromogenic cephalosporin method using nitrocefin (B1678963) is a rapid and sensitive assay.

Protocol:

-

Prepare Nitrocefin Solution: Reconstitute nitrocefin according to the manufacturer's instructions.

-

Bacterial Suspension: Prepare a dense suspension of the E. coli test isolate in a small volume of sterile saline or buffer.

-

Assay:

-

Disk Method: Place a nitrocefin-impregnated paper disk on a glass slide and moisten it with a drop of sterile water. Smear a loopful of the bacterial colony onto the disk.

-

Solution Method: Add a small amount of the bacterial suspension to the nitrocefin solution.

-

-

Observation: A positive result is indicated by a color change from yellow to red/pink, which signifies the hydrolysis of the β-lactam ring in nitrocefin by β-lactamase.[18][19] The reaction is typically rapid, occurring within minutes.[18]

Assessment of Efflux Pump Activity

Efflux pump activity can be assessed by measuring the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr) or Nile Red, in the presence and absence of an efflux pump inhibitor (EPI).

Protocol:

-

Bacterial Culture: Grow E. coli to the mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them to a specific optical density.

-

Fluorescence Assay:

-

Dispense the bacterial suspension into a 96-well black microplate.

-

Add the fluorescent substrate (e.g., Nile Red) to all wells.

-

To a subset of wells, add an EPI such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).

-

Include control wells with bacteria only and bacteria with the EPI only.

-

-

Measurement: Monitor the fluorescence intensity over time using a microplate reader.

-

Interpretation: A lower fluorescence signal in the absence of the EPI compared to its presence indicates active efflux of the substrate. The EPI blocks the pump, leading to increased intracellular accumulation of the fluorescent dye and a higher fluorescence signal.[20][21]

Identification of Porin Gene Mutations

Mutations in porin genes can be identified through Polymerase Chain Reaction (PCR) amplification and subsequent DNA sequencing.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the E. coli strain of interest.

-

Primer Design: Design specific primers to amplify the entire coding sequence of the target porin genes (e.g., ompF, ompC).

-

PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. The amplification conditions (annealing temperature, extension time) should be optimized for each primer pair.[22]

-

Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to confirm the amplification of a fragment of the expected size.

-

DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

-

Sequence Analysis: Align the obtained DNA sequence with the wild-type porin gene sequence from a reference E. coli strain to identify any mutations (e.g., point mutations, insertions, deletions).

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound resistance in E. coli.

Caption: Core mechanisms of this compound resistance in E. coli.

Caption: Experimental workflow for MIC determination.

Caption: Workflow for assessing efflux pump activity.

Caption: Logical flow for β-lactamase detection.

References

- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 2. Overproduction of Chromosomal ampC β-Lactamase Gene Maintains Resistance to this compound in Escherichia coli Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of drug resistance of extended-spectrum beta-lactamases-producing Escherichia coli and Klebsiella pneumoniae in children with urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. brieflands.com [brieflands.com]

- 6. Mechanisms of cephalosporin resistance in indicator Escherichia coli isolated from food animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]

- 10. Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinically Relevant Chromosomally Encoded Multidrug Resistance Efflux Pumps in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 15. Low-level resistance to the cephalosporin 3'-quinolone ester Ro 23-9424 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Definitive this compound Therapy for Stabilized Adults with Community-Onset Escherichia coli, Klebsiella Species, and Proteus mirabilis Bacteremia: MIC Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbenotes.com [microbenotes.com]

- 19. Rapid detection of β-lactamase activity using the rapid Amp NP test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 21. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and Analysis of Amino Acid Mutations in Porin IB That Mediate Intermediate-Level Resistance to Penicillin and Tetracycline in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bactericidal properties of the first-generation cephalosporin (B10832234), Cefazolin. It details its mechanism of action, spectrum of activity, and the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to this compound

This compound is a semi-synthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][2][3] It is widely used for the treatment of various infections, including those of the skin and soft tissues, respiratory tract, urinary tract, bones, and joints.[1][4] this compound is also a preferred agent for surgical prophylaxis.[1][5] Its bactericidal action, meaning it directly kills bacteria, is a key characteristic of its therapeutic efficacy.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of action for this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1][2][6] This process is critical for bacterial survival, as the cell wall provides structural integrity and protects the bacterium from osmotic lysis.[2]

The key steps in this compound's mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][6][7] Peptidoglycan is a crucial component of the bacterial cell wall.[2] this compound has a notable affinity for PBP-1 and PBP-3 in Gram-positive bacteria.[7]

-

Inhibition of Transpeptidation: By binding to PBPs, this compound inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[1][4][5][7] This cross-linking is vital for the strength and rigidity of the cell wall.[2][4]

-

Cell Wall Disruption and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.[2] As the bacterium continues its metabolic processes, including the action of autolytic enzymes that break down the cell wall for remodeling, the compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1][2][5]

Spectrum of Activity

This compound is primarily active against Gram-positive cocci and has a more limited spectrum against Gram-negative bacteria compared to later-generation cephalosporins.[2][6]

Table 1: Spectrum of Activity of this compound

| Bacterial Group | Susceptible Organisms | Generally Resistant Organisms |

| Gram-positive Aerobes | Staphylococcus aureus (methicillin-susceptible, MSSA), Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), Streptococcus agalactiae (Group B Streptococcus), Viridans group streptococci | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus spp. |

| Gram-negative Aerobes | Some strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis | Pseudomonas aeruginosa, Enterobacter spp., Serratia spp., Acinetobacter spp., Indole-positive Proteus |

| Anaerobes | Limited activity | Most anaerobic bacteria, including Bacteroides fragilis |

| Atypical Bacteria | Not active | Mycoplasma spp., Chlamydia spp. |

Note: Susceptibility patterns can vary by geographic location and clinical setting. Always refer to current local antibiograms.

Mechanisms of Resistance

Bacterial resistance to this compound can occur through several mechanisms:

-

Production of β-Lactamases: This is a major mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[6]

-

Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of this compound.[6] This is the primary mechanism of resistance in MRSA, which possesses the mecA gene encoding for a modified PBP (PBP2a) that has a low affinity for most β-lactam antibiotics.[6]

-

Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria can limit the penetration of this compound to its target PBPs.

Experimental Protocols for Evaluating Bactericidal Activity

Several standardized laboratory methods are used to determine the bactericidal activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8][9] While this assay measures growth inhibition (bacteriostatic activity), it is a prerequisite for determining bactericidal activity.

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 1 x 105 to 1 x 106 CFU/mL).[8][9]

-

Serial Dilution of this compound: this compound is serially diluted in the broth in a 96-well microtiter plate.[8][9]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[8][9] Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

-

Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.[10]

-

Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[8]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][11][12]

Protocol:

-

Perform MIC Assay: An MIC test is performed as described above.

-

Subculturing: Aliquots from the wells showing no visible growth in the MIC assay (at and above the MIC) are plated onto an antibiotic-free agar (B569324) medium.[8][11]

-

Incubation: The agar plates are incubated for 18-24 hours.

-

Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[8][11][12]

Time-Kill Curve Assay

Time-kill curve studies provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol:

-

Preparation: Tubes containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control tube without the antibiotic are prepared.[13]

-

Inoculation: All tubes are inoculated with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).[13][14]

-

Incubation and Sampling: The tubes are incubated, and samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[14]

-

Viable Cell Counting: Serial dilutions of the samples are plated on agar, and after incubation, the number of viable colonies (CFU/mL) is determined.

-

Data Analysis: The log10 CFU/mL is plotted against time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13][14]

Quantitative Data on this compound's Bactericidal Activity

The following tables summarize representative quantitative data on the in vitro activity of this compound against common pathogens. It is important to note that these values can vary depending on the specific strain and testing methodology.

Table 2: MIC and MBC Values for this compound against Selected Bacteria

| Organism | MIC Range (µg/mL) | MBC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.12 - 2 | 0.25 - 4 |

| Streptococcus pneumoniae | ≤0.06 - 1 | ≤0.06 - 2 |

| Escherichia coli | 1 - 8 | 2 - 16 |

| Klebsiella pneumoniae | 1 - 8 | 2 - 16 |

Data compiled from various in vitro studies. Actual values may vary.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value |

| Protein Binding | ~80% |

| Half-life | 1.5 - 2.5 hours |

| Excretion | Primarily renal |

| Bactericidal Target | Time above MIC (T>MIC) |

Conclusion

This compound remains a clinically important antibiotic due to its potent bactericidal activity against a range of common pathogens, particularly Gram-positive cocci. Its mechanism of action, through the inhibition of bacterial cell wall synthesis, is well-established. Understanding the experimental protocols for evaluating its efficacy, such as MIC, MBC, and time-kill assays, is crucial for both clinical and research applications. Continued surveillance of susceptibility patterns and resistance mechanisms is essential to ensure the ongoing effectiveness of this foundational antibiotic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. microchemlab.com [microchemlab.com]